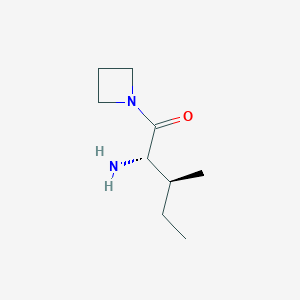
(2S,3S)-2-amino-1-(azetidin-1-yl)-3-methylpentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-2-amino-1-(azetidin-1-yl)-3-methylpentan-1-one is a chiral compound with a unique structure that includes an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-amino-1-(azetidin-1-yl)-3-methylpentan-1-one can be achieved through various synthetic routes. One common method involves the reaction of (2S,3S)-3-amino-2-methyl-1,3-diphenylpropan-1-ol with triethylamine and methanesulfonyl chloride in a basic medium . Another approach includes the reaction of threo-3-bromo-1,2-epoxybutane with diphenylmethylamine .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2-amino-1-(azetidin-1-yl)-3-methylpentan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
(2S,3S)-2-amino-1-(azetidin-1-yl)-3-methylpentan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in studying biological pathways and enzyme interactions.
Medicine: This compound is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of (2S,3S)-2-amino-1-(azetidin-1-yl)-3-methylpentan-1-one involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the biological context. The pathways involved often include key metabolic and signaling routes .
Comparison with Similar Compounds
Similar Compounds
- (2S,3S)-3-amino-2-methyl-4-oxoazetidine-1-sulfonic acid
- (2S,3S)-3-azido-2-hydroxymethyl-4-oxo-azetidin-1-yl-acetic acid
Uniqueness
What sets (2S,3S)-2-amino-1-(azetidin-1-yl)-3-methylpentan-1-one apart from similar compounds is its specific chiral configuration and the presence of the azetidine ring.
Properties
CAS No. |
192821-31-1 |
|---|---|
Molecular Formula |
C9H18N2O |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
(2S,3S)-2-amino-1-(azetidin-1-yl)-3-methylpentan-1-one |
InChI |
InChI=1S/C9H18N2O/c1-3-7(2)8(10)9(12)11-5-4-6-11/h7-8H,3-6,10H2,1-2H3/t7-,8-/m0/s1 |
InChI Key |
ZAYUDVRLLCITKZ-YUMQZZPRSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC1)N |
Canonical SMILES |
CCC(C)C(C(=O)N1CCC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-[(3-Methylbut-1-en-2-yl)oxy]-9-borabicyclo[3.3.1]nonane](/img/structure/B12563702.png)
![4-[3-(Anthracen-1-YL)propyl]-N,N-dimethylaniline](/img/structure/B12563703.png)
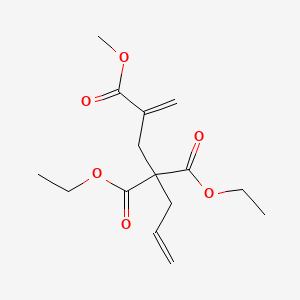
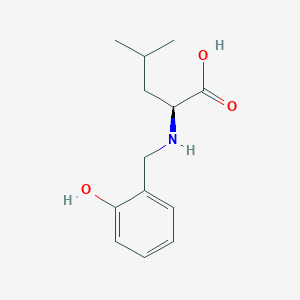
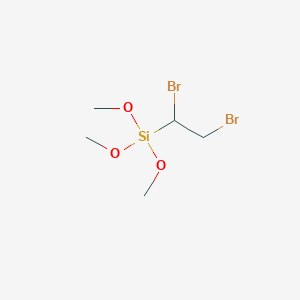
![[Silanetetrayltetra(propane-3,1-diyl)]tetrakis(trihexylsilane)](/img/structure/B12563730.png)
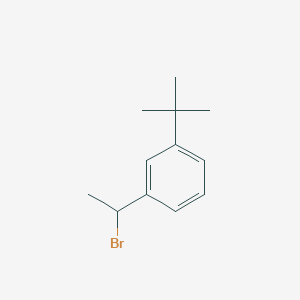
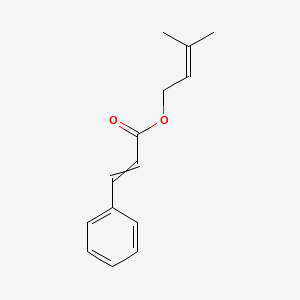
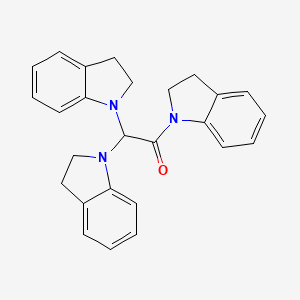
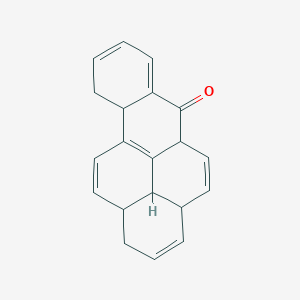
![4-(4-Nitrophenylazo)-4'-[bis(2-hydroxyethyl)amino]azobenzene](/img/structure/B12563756.png)
![Trimethoxy(3-{3-methoxy-4-[(oxiran-2-yl)methoxy]phenyl}propyl)silane](/img/structure/B12563759.png)
![1-Propene, 3-chloro-2-[(2-methoxyethoxy)methyl]-](/img/structure/B12563765.png)

